molecular formula C19H32O7 B1666792 Hexaethylene Glycol Monobenzyl Ether CAS No. 24342-68-5

Hexaethylene Glycol Monobenzyl Ether

Cat. No. B1666792
CAS RN: 24342-68-5
M. Wt: 372.5 g/mol
InChI Key: VVBQKDDPSXBMMZ-UHFFFAOYSA-N
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Description

Hexaethylene Glycol Monobenzyl Ether is a chemical compound with the molecular formula C19H32O7 and a molecular weight of 372.46 . It is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The product is clear colorless to light yellow in appearance .


Synthesis Analysis

Hexaethylene Glycol Monobenzyl Ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The exact synthesis process is proprietary and not publicly available.


Molecular Structure Analysis

The IUPAC name for Hexaethylene Glycol Monobenzyl Ether is 1-phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol . The InChI Key is VVBQKDDPSXBMMZ-UHFFFAOYSA-N . The SMILES string is OCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Hexaethylene Glycol Monobenzyl Ether is a liquid at 20°C . It has a refractive index of 1.49 . The compound is colorless to light yellow and clear in appearance .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

Hexaethylene glycol monobenzyl ether and its derivatives are explored in the field of catalysis and chemical synthesis. For instance, Kubota et al. (2014) demonstrated its use in the selective preparation of monobenzyl glyceryl ethers, highlighting its potential as a commodity chemical with special functions. This research underlines the importance of hexaethylene glycol derivatives in chemical synthesis, especially in the presence of zeolite catalysts (Kubota et al., 2014).

2. Polymer Science

In the domain of polymer science, hexaethylene glycol monobenzyl ether plays a significant role. Schoemer and Frey (2012) reported its use in the creation of hydrophilic, functional poly(propylene oxide) copolymers. These copolymers have applications in areas ranging from biomedical to industrial use due to their unique structural and functional properties (Schoemer & Frey, 2012).

3. Surfactant Research

A comparative study by Stålgren, Eriksson, and Boschkova (2002) on surfactant adsorption used hexaethylene glycol mono-n-tetradecyl ether as a subject to understand the nature of surfactant layers on different surfaces. This research provides valuable insights into the interactions of non-ionic surfactants like hexaethylene glycol derivatives with various substrates, which is crucial for applications in detergents, emulsifiers, and other industrial processes (Stålgren, Eriksson, & Boschkova, 2002).

4. Energy Storage and Battery Applications

Hexaethylene glycol-based polymers are also being investigated for their thermal properties and potential use in energy storage systems, such as lithium-ion batteries. Blázquez-Blázquez et al. (2004) explored the thermal and conductivity properties of poly(ethylene glycol)-based cyclopolymers for their application in thin films in lithium-ion batteries. This study highlights the potential of these compounds in improving energy storage technologies (Blázquez-Blázquez et al., 2004).

5. Luminescence and Photophysical Studies

Research on chloroplatinum(II) complexes of hexaethylene glycol methyl ether by Liang et al. (2014) revealed that these complexes exhibit remarkable luminescence enhancement in water when triggered by specific salts. Such studies are essential for understanding the photophysical properties of these compounds, which have implications in areas such as light-emitting devices and sensors (Liang et al., 2014).

Safety And Hazards

Hexaethylene Glycol Monobenzyl Ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Relevant Papers

One relevant paper is “Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5’TGGGAG3’ Hotoda’s Sequence” which discusses the synthesis of a novel phosphoramidite derivative of cholesterol, with an ether-linked hexaethylene glycol (HEG) spacer arm .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBQKDDPSXBMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457434
Record name Hexaethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexaethylene Glycol Monobenzyl Ether

CAS RN

24342-68-5
Record name Hexaethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An aqueous sodium hydroxide solution prepared by dissolving 3.99 g (100 mmol) NaOH in 4 ml water was added slowly to non-polydispersed hexaethylene glycol (28.175 g, 25 ml, 100 mmol). Benzyl chloride (3.9 g, 30.8 mmol, 3.54 ml) was added and the reaction mixture was heated with stirring to 100° C. for 18 hours. The reaction mixture was then cooled, diluted with brine (250 ml) and extracted with methylene chloride (200 ml×2). The combined organic layers were washed with brine once, dried over Na2SO4, filtered and concentrated in vacuo to a dark brown oil. The crude product mixture was purified via flash chromatography (silica gel, gradient elution: ethyl acetate to 9/1 ethyl acetate/methanol) to yield 8.099 g (70%) of non-polydispersed 16 as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.99 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
3.54 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
250 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

A mixture of hexaethylene glycol (Aldrich, 100 g) and benzyl bromide (Aldrich, 12 g) in aqueous sodium hydroxide (50% (w/w), 80 ml) was stirred at 100° C. (oil bath) under nitrogen for 2 h. The reaction mixture was then cooled to ambient temperature, diluted with water to a total volume of 500 ml, and extracted with diethyl ether (200 ml) to remove dibenzylated product. Sodium chloride (100 g) was added to the aqueous layer, which was extracted further with diethyl ether (6×100 ml). These ether extracts were combined, dried (sodium sulfate), and concentrated to give hexaethylene glycol monobenzyl ether as an oil (25 g, 20% based on glycol), 1H-NMR (CDCl3) δ: 7.30 (m, 5, 5 phenyl CH), 4.53 (s, 2, benzyl CH2), 3.69-3.54 (m, 22, 11 OCH2), 3.06 (br s, 3, OH and CH2O).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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